![molecular formula C14H12ClN3O2 B14249643 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide CAS No. 324054-91-3](/img/structure/B14249643.png)
4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a benzamide derivative characterized by the presence of a 4-chlorophenyl group and an amino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzamide and chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 4-{[(4-Chlorophenyl)carbamoyl]amino}benzamide
Comparison: 4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and an amino carbonyl group.
Propiedades
Número CAS |
324054-91-3 |
|---|---|
Fórmula molecular |
C14H12ClN3O2 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-7-12(8-4-10)18-14(20)17-11-5-1-9(2-6-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clave InChI |
NWVXPGNPBLOIEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)


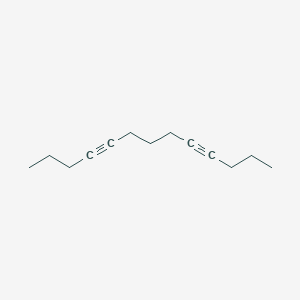
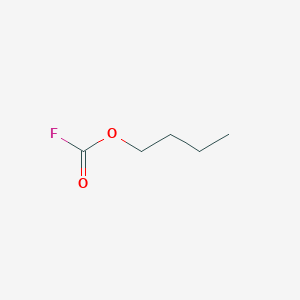

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
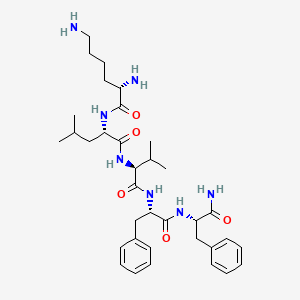
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
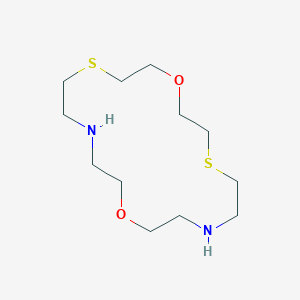
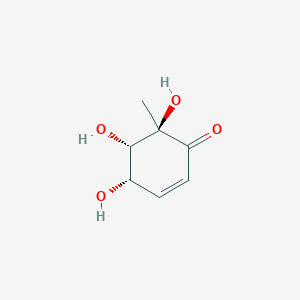


![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
